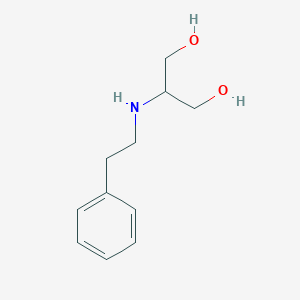
2-(Phenethylamino)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenethylamino)propane-1,3-diol is an organic compound with the molecular formula C11H17NO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a phenethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylamino)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of phenethylamine with glycidol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenethylamino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Phenethylamino)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(Phenethylamino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The phenethylamino group can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-propanediol: This compound is structurally similar but lacks the phenethylamino group.
1,3-Propanediol: A simpler diol without the phenethylamino substitution.
Phenethylamine: Contains the phenethylamino group but lacks the diol structure.
Uniqueness
2-(Phenethylamino)propane-1,3-diol is unique due to the presence of both the phenethylamino group and the diol structure. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-(2-phenylethylamino)propane-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c13-8-11(9-14)12-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
Clave InChI |
VAZRJHDXZZERNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
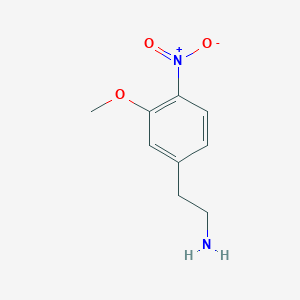

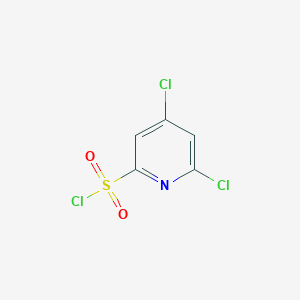
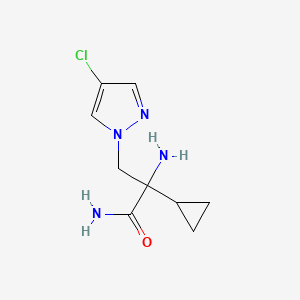
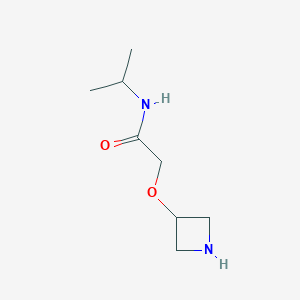

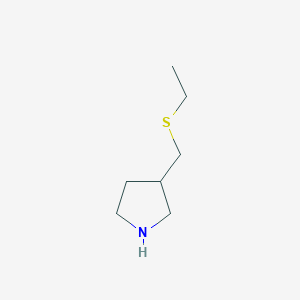

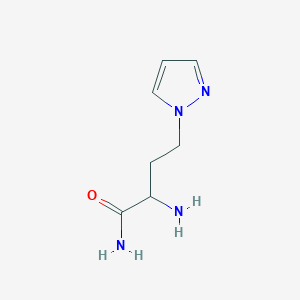

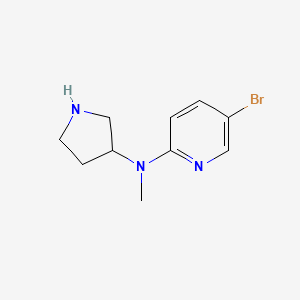
![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)

